molecular formula C22H30N2O3S B12200954 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(2-methylphenyl)piperazine

1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(2-methylphenyl)piperazine

Cat. No.: B12200954
M. Wt: 402.6 g/mol
InChI Key: LOCFAQAAFCSLRW-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(2-methylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a butoxy group, a methylbenzenesulfonyl group, and a methylphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(2-methylphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the butoxy group: This step involves the alkylation of the piperazine ring with butyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the methylphenyl group: This final step involves the reaction of the sulfonylated piperazine with 2-methylphenyl bromide under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(2-methylphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or methylphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(2-methylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Butoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine: Similar structure but lacks the methyl group on the benzene ring.

    1-(4-Methoxy-3-methylbenzenesulfonyl)-4-(2-methylphenyl)piperazine: Similar structure but has a methoxy group instead of a butoxy group.

    1-(4-Butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness

1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(2-methylphenyl)piperazine is unique due to the specific combination of functional groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

1-(4-butoxy-3-methylphenyl)sulfonyl-4-(2-methylphenyl)piperazine

InChI

InChI=1S/C22H30N2O3S/c1-4-5-16-27-22-11-10-20(17-19(22)3)28(25,26)24-14-12-23(13-15-24)21-9-7-6-8-18(21)2/h6-11,17H,4-5,12-16H2,1-3H3

InChI Key

LOCFAQAAFCSLRW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C)C

Origin of Product

United States

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